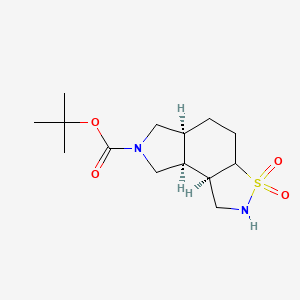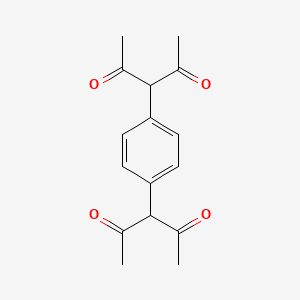
3,3'-(1,4-Phenylene)bis(pentane-2,4-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is an organic compound characterized by the presence of two pentane-2,4-dione groups connected via a 1,4-phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) typically involves the reaction of 1,4-dibromobenzene with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted phenylene derivatives .
Aplicaciones Científicas De Investigación
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its diketone groups can undergo keto-enol tautomerism, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Bis(pentane-2,4-dione): Similar structure but lacks the phenylene bridge.
1,4-Bis(benzoylcarbonyl)benzene: Contains a phenylene bridge but with different substituents.
4,4’-(1,3-Phenylenedioxy)dianiline: Similar phenylene bridge but with different functional groups.
Uniqueness
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is unique due to its combination of diketone groups and a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .
Propiedades
Fórmula molecular |
C16H18O4 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-[4-(2,4-dioxopentan-3-yl)phenyl]pentane-2,4-dione |
InChI |
InChI=1S/C16H18O4/c1-9(17)15(10(2)18)13-5-7-14(8-6-13)16(11(3)19)12(4)20/h5-8,15-16H,1-4H3 |
Clave InChI |
DXDMMVOALJKTKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)C(C(=O)C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


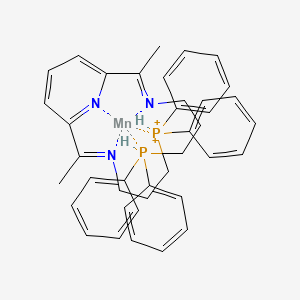
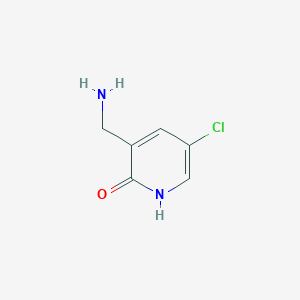
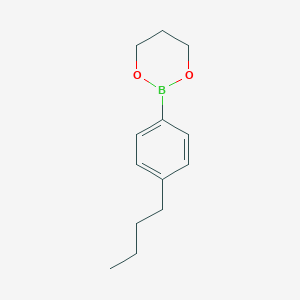
![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
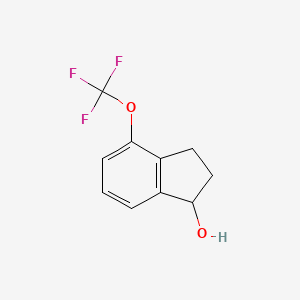
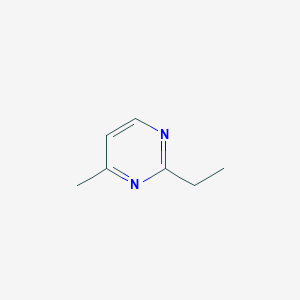
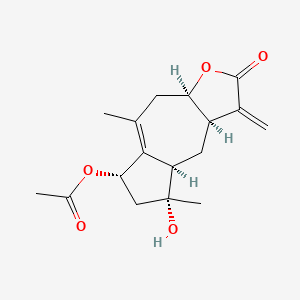
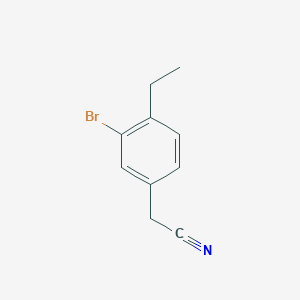
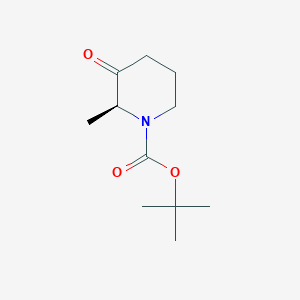
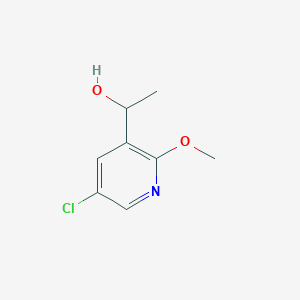
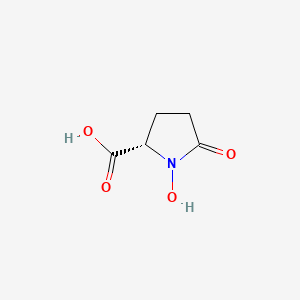
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)

